2-(4-nitrophenoxy)-N-[(phenylcarbamothioyl)amino]acetamide
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Overview
Description
2-(4-Nitrophenoxy)-N-[(phenylcarbamothioyl)amino]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitrophenoxy group and a phenylcarbamothioyl group attached to an acetamide backbone, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-nitrophenoxy)-N-[(phenylcarbamothioyl)amino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-nitrophenol with an appropriate acylating agent to form 4-nitrophenyl acetate. This intermediate is then reacted with phenyl isothiocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(4-nitrophenoxy)-N-[(phenylcarbamothioyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylcarbamothioyl group can participate in nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-nitrophenoxy)-N-[(phenylcarbamothioyl)amino]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenoxy)-N-[(phenylcarbamothioyl)amino]acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the phenylcarbamothioyl group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(4-nitrophenoxy)-2-phenoxyethane
- Ethyl 4-(4-nitrophenoxy) picolinate
- 2-(4-nitrophenoxy)ethyl acetate
Comparison: Compared to these similar compounds, 2-(4-nitrophenoxy)-N-[(phenylcarbamothioyl)amino]acetamide is unique due to the presence of both nitrophenoxy and phenylcarbamothioyl groups.
Properties
IUPAC Name |
1-[[2-(4-nitrophenoxy)acetyl]amino]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S/c20-14(10-23-13-8-6-12(7-9-13)19(21)22)17-18-15(24)16-11-4-2-1-3-5-11/h1-9H,10H2,(H,17,20)(H2,16,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRHZBDICFCHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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